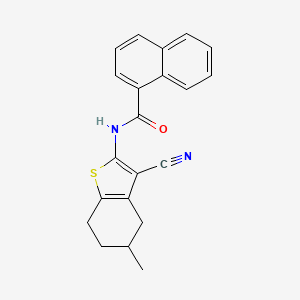

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-13-9-10-19-17(11-13)18(12-22)21(25-19)23-20(24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYMBOMENTWZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is the JNK2 and JNK3 kinases. These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses.

Mode of Action

This compound interacts with its targets, the JNK2 and JNK3 kinases, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction inhibits the activity of the kinases, thereby affecting the signaling pathways they are involved in.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by this compound affects various biochemical pathways. These kinases are part of the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of JNK2 and JNK3 kinases. This inhibition disrupts the MAPK signaling pathway, leading to alterations in gene expression, mitosis, differentiation, and cell survival/apoptosis.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It is known that this compound can influence cell function. It may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time.

Dosage Effects in Animal Models

The effects of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide vary with different dosages in animal models

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins.

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles.

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antibacterial effects, supported by various studies and data.

Chemical Structure and Properties

The compound's structure includes a benzothiophene ring , a naphthalene moiety , and a cyano group , contributing to its unique biological activity. Its molecular formula is with a molecular weight of approximately 353.46 g/mol.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. A study identified it as a potent inhibitor of JNK2 and JNK3 kinases with pIC50 values of 6.7 and 6.6, respectively . The compound's ability to selectively inhibit these kinases may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Enzyme Inhibition

The mechanism of action involves enzyme inhibition where the compound binds to the active sites of specific enzymes, thereby modulating their activity. For instance, it has been shown to inhibit mitogen-activated protein kinases (MAPKs), which play crucial roles in cellular signaling pathways related to growth and survival .

Antibacterial and Antifungal Activities

Compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group and the aromatic rings enhances its biological efficacy against these pathogens.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

The compound's mechanism of action can be summarized as follows:

Enzyme Inhibition : It binds to enzyme active sites, preventing substrate interaction.

Receptor Binding : Interacts with cell surface receptors to influence signaling pathways.

DNA Intercalation : Inserts between DNA base pairs, potentially affecting replication and transcription .

Comparison with Similar Compounds

Core Substituent Variations

The target compound’s closest structural analogs differ primarily in the carboxamide substituent and halogenation patterns:

Key Observations :

Heterocyclic Variations

Compounds with modified heterocycles exhibit distinct electronic and steric profiles:

- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide (C₂₁H₁₉N₂OS): The naphthalene-2-carboxamide isomer may exhibit different binding orientations due to altered carboxamide positioning .

- 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (C₁₁H₁₁N): The absence of the benzothiophene core reduces molecular complexity but retains the nitrile functional group, a common pharmacophore .

Physicochemical Properties

Solubility and Stability

- Target Compound : The naphthalene moiety likely reduces aqueous solubility compared to smaller aromatic substituents (e.g., furan or benzene derivatives) but enhances lipophilicity, favoring membrane permeability .

- 5-Bromo-furamide Analog : The bromine atom increases molecular weight and may contribute to higher melting points (similar to halogenated compounds in , which show melting points >150°C) .

Spectroscopic Data

While specific spectral data for the target compound are unavailable, analogs in the evidence provide insights:

- 1,3-Benzothiazole-2-carboxamide Derivative (C₁₈H₁₆N₃OS₂): IR spectra of similar compounds show strong absorption bands for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Tetrahydronaphthalene Carbonitriles : NMR spectra typically display characteristic shifts for tetrahydro ring protons (δ 1.5–2.5 ppm) and nitrile carbons (δ ~120 ppm in $^{13}\text{C}$ NMR) .

Pharmacological and Toxicological Profiles

Toxicity Considerations

- Quinuclidinyl Carboxamide : Classified as acutely toxic (H302, H315, H319) with respiratory irritation hazards (H335), suggesting that carboxamide derivatives require stringent handling protocols .

- Brominated Furamide : Halogenated analogs may pose bioaccumulation risks due to bromine’s environmental persistence .

Hypothetical Target Affinity

- The naphthalene-1-carboxamide group’s planar structure may favor interactions with hydrophobic binding pockets (e.g., ATP-binding sites in kinases), as seen in structurally related kinase inhibitors .

- The cyano group could act as a hydrogen bond acceptor or participate in dipole interactions, enhancing binding specificity .

Q & A

Q. Critical Parameters :

Yield Optimization : Use column chromatography or recrystallization for purification, with HPLC monitoring to confirm >95% purity .

Basic Question: How can researchers characterize the compound’s structural and electronic properties to inform drug design?

Q. Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the cyano and methyl groups on the benzothiophene ring .

- Spectroscopic Analysis :

- Computational Chemistry :

- DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for target binding .

Q. Methodological Answer :

- Enzyme Inhibition Assays :

- Cellular Assays :

- Safety Profiling :

Q. Data Interpretation :

- Compare IC₅₀ values across assays to identify off-target effects.

- Use Western blotting to confirm downstream target modulation (e.g., caspase-3 cleavage for apoptosis) .

Advanced Question: How can computational modeling predict target interactions, and what validation steps are required?

Q. Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., kinase ATP-binding pockets) .

- Prioritize poses with favorable binding energy (< -8 kcal/mol) and hydrogen bonding to key residues (e.g., hinge region in kinases) .

- MD Simulations :

- Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-protein interaction persistence .

- Validation :

Advanced Question: What strategies resolve contradictions in biological activity data across assays?

Q. Methodological Answer :

-

Orthogonal Assays :

-

Data Triangulation :

-

Meta-Analysis : Compare structural analogs (e.g., and derivatives) to identify substituents correlating with activity .

Basic Question: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respirators (e.g., N95) if handling powdered form .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent vapor/aerosol exposure .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Emergency Measures :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Dermal Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.